molecular formula C11H12N4O B12925151 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one CAS No. 98767-49-8

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B12925151
CAS No.: 98767-49-8
M. Wt: 216.24 g/mol
InChI Key: QEEOPXCFECPBJP-UHFFFAOYSA-N
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Description

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a phenyl group and a methylhydrazinyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one typically involves the reaction of 2-phenylpyridazine-3(2H)-one with methylhydrazine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures (0°C) and then gradually warmed to room temperature to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylhydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of photosensitive materials and dyes

Mechanism of Action

The mechanism of action of 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as enhanced reactivity or stability, which are exploited in various applications. Additionally, the compound’s hydrazinyl group can participate in redox reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-(1-Methylhydrazinyl)-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyridazine ring.

    2-(1-Methylhydrazinyl)pyridine: Contains a pyridine ring instead of a pyridazine ring.

Uniqueness

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

5-[amino(methyl)amino]-2-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-14(12)10-7-11(16)15(13-8-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEOPXCFECPBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=O)N(N=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540161
Record name 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98767-49-8
Record name 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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